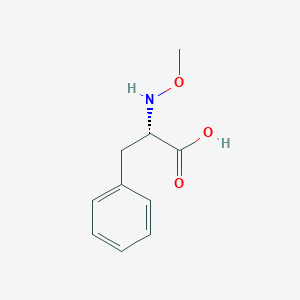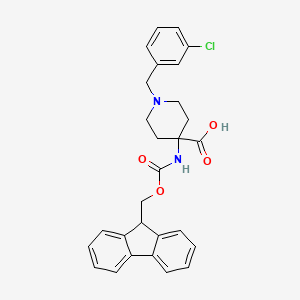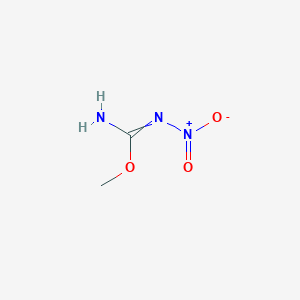
Ammonium dichromate, BioXtra
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium dichromate, BioXtra is an inorganic compound with the chemical formula (NH₄)₂Cr₂O₇. It is a bright orange-red crystalline solid that is highly soluble in water and ethanol. This compound is known for its strong oxidizing properties and is commonly used in various chemical reactions and industrial applications .
Preparation Methods
Ammonium dichromate can be synthesized through the reaction of chromic acid with ammonium hydroxide, followed by crystallization. The general reaction is as follows: [ \text{H₂CrO₄} + 2 \text{NH₄OH} \rightarrow (NH₄)₂Cr₂O₇ + 2 \text{H₂O} ]
In industrial settings, ammonium dichromate is produced by reacting ammonium sulfate with sodium dichromate in an aqueous solution. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity .
Chemical Reactions Analysis
Ammonium dichromate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones.
Thermal Decomposition: When heated, ammonium dichromate decomposes to produce nitrogen gas, water vapor, and chromium(III) oxide[ (NH₄)₂Cr₂O₇ \rightarrow N₂ + 4 \text{H₂O} + Cr₂O₃ ]
Common reagents used in these reactions include magnesium hydrogen sulfate, silicon dioxide, and various organic solvents. The major products formed from these reactions are typically nitrogen gas, water, and chromium(III) oxide .
Scientific Research Applications
Ammonium dichromate, BioXtra has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions and in the preparation of chromium-based catalysts.
Biology: It is used in the preparation of biological stains and as a mordant in histological staining techniques.
Medicine: It has been used in the past for certain medical treatments, although its use has declined due to its toxic nature.
Industry: It is used in the manufacturing of pigments, dyes, and photographic materials.
Mechanism of Action
The mechanism of action of ammonium dichromate primarily involves its strong oxidizing properties. It can readily accept electrons from other substances, leading to their oxidation. The chromium in ammonium dichromate is in the +6 oxidation state, which is highly reactive and can interact with various molecular targets and pathways. This reactivity makes it useful in a wide range of chemical processes .
Comparison with Similar Compounds
Ammonium dichromate is similar to other dichromates, such as potassium dichromate and sodium dichromate. it is unique in its solubility and reactivity. Unlike potassium dichromate and sodium dichromate, ammonium dichromate is more soluble in water and ethanol, making it more versatile in certain applications. Additionally, its decomposition reaction produces nitrogen gas, which can be useful in specific industrial processes .
Similar Compounds
- Potassium dichromate (K₂Cr₂O₇)
- Sodium dichromate (Na₂Cr₂O₇)
Ammonium dichromate stands out due to its unique combination of solubility, reactivity, and decomposition products .
Properties
IUPAC Name |
azane;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2H3N.2H2O.5O/h;;2*1H3;2*1H2;;;;;/q2*+1;;;;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQCJVGGJJFLPP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2H8N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














